Amino J Acid Monosodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amino J Acid Monosodium Salt is a compound that belongs to the family of amino acid salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its unique properties and versatility in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Amino J Acid Monosodium Salt typically involves the reaction of the corresponding amino acid with a sodium-containing base. The process can be carried out under various conditions, depending on the desired purity and yield of the final product. Commonly used bases include sodium hydroxide and sodium carbonate. The reaction is usually conducted in an aqueous medium, and the resulting solution is then subjected to crystallization to obtain the pure monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The amino acid is dissolved in water, and the sodium base is added gradually while maintaining the pH at a specific level. The solution is then concentrated and cooled to induce crystallization. The crystals are filtered, washed, and dried to obtain the final product. Advanced techniques such as spray drying and freeze-drying may also be employed to enhance the efficiency and quality of the production process .

Analyse Des Réactions Chimiques

Azo Coupling Reactions

Amino J Acid Monosodium Salt is widely utilized in diazotization-coupling sequences to synthesize azo dyes. The amino group (−NH<sub>2</sub>) reacts with diazonium salts under alkaline conditions to form covalent azo (−N=N−) linkages.

Mechanism:

-

Diazotization : A primary aromatic amine (e.g., aniline derivatives) reacts with nitrous acid (HNO<sub>2</sub>) in acidic media to form a diazonium ion.

-

Coupling : The diazonium ion electrophilically attacks the activated aromatic ring of this compound, typically at the 6-position (ortho to the hydroxyl group) under alkaline conditions .

Example Reaction :

Ar-NH2+NaNO2+HCl→Ar-N2+Cl−Amino J Acid (alkaline)Ar-N=N-J Acid+NaCl

Common Diazonium Precursors :

| Diazonium Source | Resulting Azo Dye Application |

|---|---|

| Aniline derivatives | Textile dyes |

| Naphthylamines | High-affinity pigments |

| Sulfonated aromatics | Water-soluble dyes |

Key Factors :

-

pH Dependence : Under acidic conditions, coupling may occur at the 1-position (ortho to the sulfonate group) .

-

Solubility : The monosodium salt’s high water solubility facilitates homogeneous reaction conditions.

Sulfonation and Hydrolysis

The sulfonate groups (−SO<sub>3</sub>Na) enhance solubility but can undergo further sulfonation under harsh conditions.

Sulfonation:

-

In concentrated sulfuric acid or oleum, additional sulfonic acid groups may be introduced, though this is less common due to steric hindrance from existing sulfonates .

Hydrolysis:

-

The monosodium salt hydrolyzes in dilute sulfuric acid to form 6-Amino-1,3-naphthalenedisulfonic acid , a precursor for further functionalization :

C10H8NNaO6S2+H2OH2SO4C10H9NO6S2+NaOH

Industrial Application :

This hydrolysis step is critical in the synthesis of J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid), a dye intermediate .

N-Functionalization Reactions

The amino group undergoes typical nucleophilic substitutions:

N-Acylation:

-

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

C10H8NNaO6S2+RCOCl→C10H7N(COR)NaO6S2+HCl

N-Alkylation/N-Arylation:

Example :

C10H8NNaO6S2+R-XNaOHC10H7N(R)NaO6S2+HX

Applications :

-

Alkylated derivatives improve dye hydrophobicity for specific substrates.

-

Arylated products are used in photostable pigments.

Coordination with Metal Cations

The sulfonate and amino groups act as ligands for metal ions, influencing solubility and aggregation.

Experimental Findings :

-

Molecular dynamics simulations show that Na<sup>+</sup> ions stabilize interactions with negatively charged residues (e.g., Asp, Glu) via electrostatic and solvation forces .

-

Binding affinities for alkali metals (e.g., Na<sup>+</sup>, K<sup>+</sup>) correlate with amino acid polarizability .

Relevance :

-

Metal coordination modulates dye solubility and ionic strength in industrial processes.

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and deprotonation:

-

Acidic Media : The hydroxyl group (−OH) protonates, enhancing electrophilic substitution at the 1-position.

-

Alkaline Media : Deprotonation of −OH forms a phenoxide ion, activating the 6-position for coupling .

pK<sub>a</sub> Values :

| Group | Approximate pK<sub>a</sub> |

|---|---|

| −NH<sub>2</sub> | ~4.5 |

| −OH | ~9.8 |

Applications De Recherche Scientifique

Amino J Acid Monosodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of more complex compounds.

Biology: The compound is employed in biochemical studies, particularly in the investigation of enzyme activities and metabolic pathways.

Medicine: this compound is used in pharmaceutical research for the development of new drugs and therapeutic agents.

Industry: The compound finds applications in the production of food additives, cosmetics, and other industrial products .

Mécanisme D'action

The mechanism of action of Amino J Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate or inhibitor of enzymes, influencing various metabolic processes. It may also interact with cell membranes and receptors, modulating cellular functions and signaling pathways. The exact mechanism depends on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

Amino J Acid Monosodium Salt can be compared with other similar compounds, such as:

Monosodium Glutamate: Both compounds are sodium salts of amino acids, but they differ in their specific amino acid components and applications.

Monosodium Aspartate: Similar in structure, but with different functional properties and uses.

Monosodium Glycinate: Another related compound with distinct chemical and biological characteristics.

The uniqueness of this compound lies in its specific amino acid component, which imparts unique properties and applications compared to other similar compounds .

Propriétés

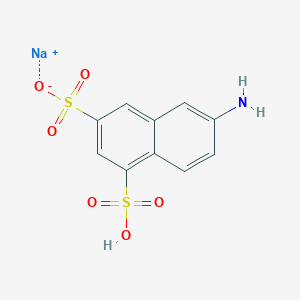

IUPAC Name |

sodium;7-amino-4-sulfonaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAALQMDXUWRKS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.